N'-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
Description
N'-[(3-Methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic compound featuring a phthalazinone core linked to a 3-methoxyphenylmethyl group via an ethanediamide bridge. The 3-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-27-13-6-4-5-12(9-13)10-20-18(25)19(26)21-11-16-14-7-2-3-8-15(14)17(24)23-22-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBYEUCKUOPPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzylamine with phthalic anhydride to form an intermediate, which is then further reacted with ethanediamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated phthalazinone .
Scientific Research Applications
N’-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogues with Phthalazinone Cores
Key Observations:
- Linker Flexibility : The ethanediamide bridge in the target compound offers greater flexibility compared to rigid piperazine (A22) or hydrazide (B2) linkers. This flexibility may improve binding to dynamic protein targets but could reduce metabolic stability .
- In contrast, fluorine substituents in A22 and B2 improve electronegativity and metabolic resistance .
- Biological Activity: Compound 17 (), which shares a phthalazinone-methyl group, demonstrates potent anti-proliferative activity and lower cytotoxicity than SAHA, a known HDAC inhibitor. This suggests that the target compound’s phthalazinone core could similarly interact with oncology-related targets .
Comparison with Non-Phthalazinone Analogs
3-Chloro-N-phenyl-phthalimide ():
- Core Structure: Features a phthalimide (isoindoline-1,3-dione) core instead of phthalazinone.
- Applications: Primarily used in polymer synthesis due to its planar, aromatic structure. The absence of a hydrogen-bond donor (vs. phthalazinone’s NH group) limits biological interactions .
Computational and Structural Analysis Tools
- SHELX Software : Widely used for crystallographic refinement (). Structural data for analogs (e.g., A22, B2) were likely validated using SHELXL, ensuring accuracy in bond lengths and angles .
- WinGX/ORTEP : Employed for visualizing anisotropic displacement ellipsoids and molecular packing (), critical for comparing conformational features of the target compound and its analogs .
Biological Activity
N'-[(3-methoxyphenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Notably, the compound can be synthesized through a reaction involving 3-methoxyphenyl isothiocyanate and anthranilic acid derivatives under optimized conditions using green chemistry methods. This approach not only improves yield but also reduces environmental impact .
Anticancer Properties
Research indicates that derivatives of phthalazinone, including this compound, exhibit significant anticancer properties. These compounds act as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways .
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit PARP Activity : By binding to the active site of PARP, the compound prevents the repair of DNA breaks, leading to apoptosis in cancer cells.
- Induce Oxidative Stress : The compound may also induce oxidative stress within cancer cells, further promoting cell death via reactive oxygen species (ROS) generation .
- Modulate Signaling Pathways : It has been observed that such compounds can modulate various signaling pathways involved in cell proliferation and survival.
Study 1: In Vitro Efficacy
In an in vitro study involving various cancer cell lines (e.g., breast and ovarian cancer), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .
Study 2: In Vivo Models
Another study utilizing xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis markers and reduced proliferation indices in tumor tissues .
Comparative Biological Activity Table
| Compound Name | CAS Number | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | 763114-26-7 | Anticancer | 10 - 30 | PARP inhibition |
| Olaparib | 763113-22-0 | Anticancer | 5 - 15 | PARP inhibition |
| Other Phthalazinones | Various | Anticancer | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
